2,6-Dimethyl-4-(5-methyl-2-imidazolyl)pyridine
Description
2,6-Dimethyl-4-(5-methyl-2-imidazolyl)pyridine is a pyridine derivative characterized by methyl groups at positions 2 and 6 of the pyridine ring and a 5-methyl-substituted imidazolyl moiety at position 3. This structure distinguishes it from dihydropyridine (DHP) calcium channel blockers (e.g., nifedipine, cilnidipine), which feature a 1,4-dihydropyridine ring system. The imidazolyl group may confer unique physicochemical properties, such as enhanced hydrogen-bonding capacity or π-π stacking interactions, which could influence biological activity or receptor binding .
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,6-dimethyl-4-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C11H13N3/c1-7-4-10(5-8(2)13-7)11-12-6-9(3)14-11/h4-6H,1-3H3,(H,12,14) |
InChI Key |
XAYPMUGBBHSXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=NC=C(N2)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2,6-Dimethyl-4-(5-methyl-2-imidazolyl)pyridine typically involves:
- Construction of the pyridine core with methyl substituents at the 2 and 6 positions.
- Preparation or availability of the 5-methylimidazole moiety.
- Coupling of the imidazole ring at the 4-position of the pyridine ring.
Two main approaches are commonly reported:
- Direct substitution or cross-coupling reactions attaching the imidazole to a suitably functionalized pyridine precursor.
- Stepwise ring construction , where one heterocyclic ring is formed first, followed by transformation or annulation to introduce the second heterocyclic moiety.
Specific Synthetic Routes
Pd-Catalyzed Cross-Coupling Reactions
A prominent method for synthesizing substituted imidazo-pyridine derivatives involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination). For example, the synthesis of related imidazo[4,5-b]pyridine derivatives has been achieved by:
- Starting from halogenated aminopyridines (e.g., 5-chloro-3-iodo-2-aminopyridine).
- Performing Sonogashira cross-coupling with alkynes protected by Boc groups.
- Followed by Pd-catalyzed heteroannulation to form the imidazo ring fused to pyridine.
While this exact method is for fused systems, similar Pd-catalyzed coupling can be adapted to attach a 5-methylimidazole moiety to a 4-halopyridine derivative bearing methyl groups at positions 2 and 6.
Ritter-Type Reactions for Imidazo[1,5-a]pyridine Derivatives
Recent advances have introduced a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate combined with para-toluenesulfonic acid to synthesize imidazo[1,5-a]pyridine derivatives. This method involves:
- Reacting benzylic alcohols with nitriles in the presence of Bi(OTf)3 and p-TsOH·H2O.
- Heating in a sealed tube at elevated temperatures (~150 °C).
- Purification by silica gel chromatography.
This approach offers moderate to excellent yields and broad substrate scope, potentially adaptable for synthesizing this compound if appropriate precursors are used.
Preparation of Imidazole Substituents
The 5-methylimidazole moiety can be prepared via classical methods such as:
- Debus-Radziszewski imidazole synthesis, involving condensation of α-dicarbonyl compounds, aldehydes, and ammonia or amines.
- Methylation of imidazole at the 5-position via selective alkylation.
Subsequent functionalization (e.g., halogenation or metalation) allows for coupling with the pyridine ring.
Boronic Acid Pinacol Ester Intermediates
For efficient Suzuki cross-coupling, preparation of boronic acid pinacol esters of imidazo-pyridine derivatives has been reported. A method involves:
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Pd-catalyzed heteroannulation and cross-coupling reactions provide a robust route to construct complex imidazo-pyridine frameworks with precise substitution patterns, including methyl groups at 2,6-positions on pyridine.
- The Ritter-type reaction catalyzed by Bi(OTf)3 is a newer, efficient method for synthesizing imidazo[1,5-a]pyridines, which could be adapted for 2,6-dimethyl substitution and 5-methylimidazole incorporation with proper substrate design.
- Boronic acid pinacol esters serve as valuable intermediates for Suzuki coupling, enabling the assembly of the target molecule with high yield and purity.
- The antimicrobial and biological activity data of imidazole-containing pyridine derivatives suggest that substitution patterns significantly affect activity, underscoring the importance of precise synthetic control.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2,6-Dimethyl-4-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. The imidazole ring is particularly important for these interactions, as it can form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Structural Analogs in Pharmaceuticals
Dihydropyridine Calcium Channel Blockers
DHP derivatives are widely used in cardiovascular therapeutics. Key comparisons include:
Key Findings :
- The imidazolyl group in the target compound replaces the nitrophenyl or fluorobenzyl substituents seen in DHPs. This substitution may alter receptor specificity, as nitrophenyl groups in DHPs are critical for binding to voltage-gated Ca²⁺ channels .
- Compound A () shares an imidazolyl substituent but retains the DHP core, enabling Ca²⁺ antagonism and CNS penetration due to high lipophilicity . The target compound’s pyridine core lacks the reduced 1,4-DHP ring, likely diminishing Ca²⁺ channel activity.
Barnidipine Impurities ()
Barnidipine impurities (e.g., compounds 2–5) feature 3-nitrophenyl or benzyl ester groups. These substituents reduce metabolic stability compared to the target compound’s imidazolyl group, which may resist esterase-mediated degradation .
Structural Analogs in Agrochemicals
Imidazolyl-pyridine moieties are also found in herbicides:
Key Findings :
- The target compound’s lack of carboxylic acid groups distinguishes it from herbicidal analogs like imazamox, which rely on polar moieties for plant enzyme targeting .
Q & A
Q. What synthetic methodologies are recommended for the preparation of 2,6-Dimethyl-4-(5-methyl-2-imidazolyl)pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves condensation of 2,6-dimethylpyridine derivatives with imidazole precursors. For example, a two-step approach may include: (i) Cyclocondensation : Reacting 2,6-dimethyl-4-pyridinecarboxaldehyde with 5-methylimidazole-2-carboxylic acid under reflux in a polar aprotic solvent (e.g., DMF) with a coupling agent like EDC/HOBt . (ii) Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry, temperature, and catalyst loading (e.g., 1.2 eq aldehyde, 80°C, 12 hours) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine and imidazole rings) and methyl groups (δ 2.3–2.6 ppm) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+) validates molecular formula .
- X-ray Crystallography : Resolves stereoelectronic effects and confirms bond lengths/angles, particularly for the imidazole-pyridine junction .
Advanced Research Questions
Q. How does the 5-methyl substituent on the imidazole ring modulate bioactivity compared to non-methylated analogs?
- Methodological Answer : The methyl group enhances lipophilicity and steric shielding, potentially improving membrane permeability and target selectivity. Comparative studies using in vitro receptor-binding assays (e.g., angiotensin AT1 receptors) show:
- Methylated analogs : Higher binding affinity (IC₅₀ < 1 µM) due to reduced solvation energy and optimized van der Waals interactions .
- Non-methylated analogs : Lower potency (IC₅₀ > 10 µM) but broader receptor promiscuity. Use molecular docking simulations (e.g., AutoDock Vina) to map steric clashes or π-π stacking variations .
Q. What experimental strategies address contradictions in reported enzymatic inhibition data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (pH, ionic strength) or isoform-specific effects. Resolve conflicts via: (i) Enzyme Source Standardization : Use recombinant human isoforms (e.g., CYP3A4 vs. CYP2D6) to isolate isoform contributions . (ii) Kinetic Analysis : Determine inhibition constants (Kᵢ) under controlled buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) to normalize pH-dependent activity shifts . (iii) Structural Analog Comparison : Benchmark against 2,6-Dimethyl-4-(pyridin-4-yl)morpholine hydrochloride, which lacks the imidazole ring but shares pyridine motifs .
Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?
- Methodological Answer :
- Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify vulnerable sites (e.g., imidazole C4 for oxidative metabolism).
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃ at C5 of imidazole) to block cytochrome P450-mediated oxidation .
- ADME Profiling : Simulate pharmacokinetics (e.g., LogP, plasma protein binding) with QikProp to prioritize candidates with >90% hepatic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
